molecular formula C19H20F3N3O B2859786 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one CAS No. 2309713-12-8

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one

Katalognummer B2859786
CAS-Nummer: 2309713-12-8
Molekulargewicht: 363.384
InChI-Schlüssel: YGZJUWMWRVGLET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one is a useful research compound. Its molecular formula is C19H20F3N3O and its molecular weight is 363.384. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Stereochemistry in Synthesis

The stereochemical determination of active metabolites in potent kinase inhibitors involves complex synthetic routes, highlighting the critical role of stereochemistry in the synthesis of pharmaceutical compounds. This process involves stereospecific hydroboration, oxidation, and stereoselective reduction, emphasizing the importance of stereochemical configurations in the development of therapeutically active compounds (Zecheng Chen et al., 2010).

Catalysis in Organic Synthesis

1,4-Diazabicyclo[2.2.2]octanium compounds serve as effective and mild catalysts for synthesizing trisubstituted imidazoles, demonstrating the utility of bicyclic structures in catalyzing multicomponent condensation reactions. This catalysis provides an environmentally friendly approach to synthesizing compounds with high yields and short reaction times, highlighting the role of such bicyclic compounds in green chemistry (L. Fekri & Maryam Nateghi, 2021).

Reactivity and Scaffold Development

The unique reactivities of heterobicyclic tetrazoles, such as 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one, enable access to diverse and versatile heterocyclic scaffolds. These compounds facilitate the synthesis of functionally diverse molecules, contributing to the development of new chemical entities with potential therapeutic applications (S. Hanessian et al., 2009).

Nanocatalysis in Organic Reactions

Magnetic nanoparticle-supported diazabicyclo[2.2.2]octane compounds have emerged as versatile nanocatalysts for the synthesis of various organic compounds, including quinazolinones and benzimidazoles. These catalysts offer advantages in terms of reusability, efficiency, and environmental friendliness, underscoring the potential of such compounds in facilitating sustainable organic synthesis (A. Rostami et al., 2017).

Corrosion Inhibition

Imidazole-based molecules, closely related to the chemical structure of interest, have been applied as corrosion inhibitors for carbon steel in acidic media. These compounds demonstrate significant efficiency in protecting metal surfaces from corrosion, highlighting their potential in industrial applications to enhance the longevity and reliability of metal components (S. Costa et al., 2021).

Eigenschaften

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)14-3-1-2-13(8-14)9-18(26)25-15-4-5-16(25)11-17(10-15)24-7-6-23-12-24/h1-3,6-8,12,15-17H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZJUWMWRVGLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.